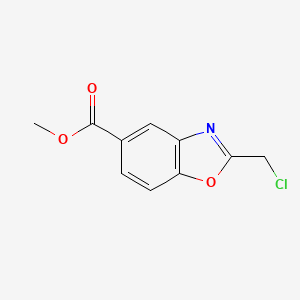

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate

Description

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate (CAS: Not explicitly listed in evidence; structurally inferred from ) is a benzoxazole derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 2 and a methyl ester (-COOCH₃) at position 5 of the benzoxazole ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing anticonvulsant agents, antimicrobials, and heterocyclic hybrids via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZPYCDYMVRMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-aminophenol with chloroacetic acid to form 2-(chloromethyl)-1,3-benzoxazole. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.

Oxidation Products: Oxidized derivatives may include carboxylic acids or ketones.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is a benzoxazole derivative with a variety of applications, particularly in scientific research. Benzoxazoles are important in medicinal chemistry because of their wide range of pharmacological activities .

Basic Information

Scientific Research Applications

Benzoxazole derivatives, including this compound, have shown potential in various biological activities, including:

- Antimicrobial Activity : Benzoxazole analogs have been synthesized and tested for in vitro antibacterial and antifungal activities . Some compounds have demonstrated antimicrobial activity comparable to standard drugs like ofloxacin and fluconazole . For example, specific compounds have shown effectiveness against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi .

- Anticancer Activity : These compounds have also been evaluated for in vitro anticancer activity against human colorectal carcinoma (HCT116) cell lines . Certain benzoxazole derivatives have exhibited anticancer activity comparable to the standard drug 5-fluorouracil .

- Anti-inflammatory Activity : Some benzoxazole derivatives have been evaluated for their anti-inflammatory properties .

Synthesis and Characterization

The synthesis of benzoxazole derivatives involves various chemical reactions and characterization techniques .

- Synthesis of Methyl 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate : This process involves refluxing a mixture of 2-chloro-4-nitrobenzoic acid and methyl-3-amino-4-hydroxybenzoate .

- Characterization Techniques : The synthesized compounds are typically confirmed using techniques such as IR, 1H-NMR, and mass spectrometry .

Related Compounds

Other related benzoxazole compounds and their applications include:

- 2-(Chloromethyl)-5-methyl-1,3-benzoxazole : This compound has a PubChem CID of 2763599 .

- Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate : Available from chemical suppliers, this compound may have applications in various research fields .

- Schiff bases of benzoxazole : These compounds have been prepared and tested for anticonvulsant activity .

Structure-Activity Relationship (SAR) Studies

SAR studies of benzoxazole derivatives have revealed important relationships between the structure of the compounds and their biological activities .

- The substitution of aromatic aldehydes with di-methoxy and tri-methoxy groups can improve anticancer activity .

- The presence of an ortho-hydroxy group can also enhance anticancer activity .

- Specific substitutions can improve antimicrobial activity against various bacterial strains .

Data Tables

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| 1 | A. niger | 2.40 × 10⁻³ |

| 10 | B. subtilis | 1.14 × 10⁻³ |

| 13 | P. aeruginosa | 2.57 × 10⁻³ |

| 16 | K. pneumonia | 1.22 × 10⁻³ |

| 19 | S. typhi, A. niger | 2.40 × 10⁻³ |

| 20 | S. typhi | 2.40 × 10⁻³ |

| 24 | E. coli | 1.40 × 10⁻³ |

Table 2: Anticancer Activity of Benzoxazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4 | 39.9 |

| 6 | 24.5 |

| 26 | 35.6 |

| 5-Fluorouracil (Standard) | 29.2 |

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with cancer cell proliferation pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their differences:

Key Observations :

- Reactivity : The chloromethyl group at C2 in the target compound enhances electrophilicity, enabling facile alkylation or coupling reactions compared to methyl or bromophenylmethyl analogs .

- Electronic Effects : Methyl 5-chloro-1,3-benzoxazole-2-carboxylate () exhibits electron-withdrawing Cl at C5, which may reduce nucleophilic attack at C2 compared to the target compound .

Biological Activity

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzoxazole core characterized by a fused benzene and oxazole ring. The presence of a chloromethyl group at the 2-position and a carboxylate ester group at the 5-position contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through nucleophilic substitution reactions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity or disrupting cellular processes. This mechanism is crucial for its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, derivatives of benzoxazole have been shown to possess moderate to good antimicrobial effects against multiple microbial strains. Specifically, compounds derived from benzoxazole structures have been tested against fungi and bacteria, demonstrating varying degrees of efficacy .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Microbial Strain | IC50 (µg/mL) |

|---|---|---|

| 5a | F. solani | 4.34 |

| 5b | A. solani | 15.98 |

| 5c | B. cinerea | 50.04 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that benzoxazole derivatives can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. The cytotoxic effects are often measured using assays such as the Sulforhodamine B (SRB) assay .

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6 | HCT-116 | 24.5 |

| Compound 4 | MCF-7 | 39.9 |

| Compound 26 | MDA-MB-231 | 35.6 |

Case Studies

- Antifungal Efficacy : In a study assessing the antifungal activity of various benzoxazole derivatives, this compound exhibited strong inhibitory effects against Fusarium solani, outperforming standard antifungal agents like hymexazol .

- Cytotoxicity in Cancer Models : A recent investigation into the cytotoxic effects of benzoxazole derivatives revealed that certain compounds showed IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, suggesting a promising avenue for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate?

The compound is typically synthesized via cyclization of substituted 2-aminophenol derivatives with carbonyl-containing reagents. For example, condensation of 2-aminophenol with methyl esters or chloroacetyl chloride under catalytic conditions (e.g., nano-ZnO or mesoporous titania-alumina mixed oxides) in solvents like DMF or ethanol yields the benzoxazole core . Subsequent chlorination at the methyl position can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., chloromethyl at C2 and ester at C5). Aromatic protons in the benzoxazole ring typically resonate between δ 7.0–8.5 ppm, while the chloromethyl group appears as a singlet near δ 4.5–5.0 ppm .

- IR Spectroscopy : Confirms ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) validates the molecular ion peak (e.g., m/z 225.02 for C₁₀H₈ClNO₃) .

Q. What safety precautions are required when handling the chloromethyl substituent?

The chloromethyl group is highly reactive and a potential alkylating agent. Researchers must:

- Use inert atmospheres (N₂/Ar) to prevent unintended substitutions.

- Avoid sparks/open flames due to flammability risks .

- Store in airtight, corrosion-resistant containers at ≤4°C to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst Screening : Test heterogeneous catalysts (e.g., MTAMO) to enhance cyclization efficiency and reduce side reactions like over-chlorination .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve reagent solubility but may require quenching with ice-water to isolate intermediates .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion (e.g., >90% yield) .

Q. What strategies resolve contradictions in spectral data for derivatives?

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for analogous benzoxazole structures (e.g., 2-amino-5-chloro-1,3-benzoxazole) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify misassignments .

Q. How does the chloromethyl group’s reactivity influence the design of novel derivatives?

- Nucleophilic Substitution : The Cl atom acts as a leaving group, enabling SN2 reactions with amines (e.g., hydrazines) or thiols to form bioisosteres .

- Oxidative Stability : Under aerobic conditions, the chloromethyl group may oxidize to a carbonyl, requiring inert handling for target functionalization .

Methodological Challenges and Solutions

Q. What analytical approaches differentiate between regioisomers in benzoxazole derivatives?

- NOESY NMR : Detects spatial proximity between substituents (e.g., chloromethyl and ester groups) .

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isomers via exact mass and fragmentation patterns .

Q. How to assess the compound’s potential in medicinal chemistry?

- In Vitro Screening : Test against enzyme targets (e.g., kinases) using fluorescence-based assays.

- ADME Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.